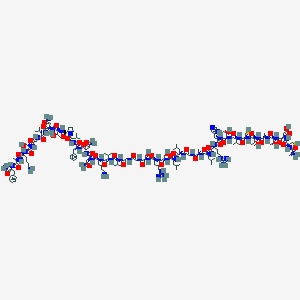

alpha-CGRP (human)

説明

Alpha-calcitonin gene-related peptide (alpha-CGRP) is a 37-amino acid neuropeptide derived from the calcitonin gene via tissue-specific alternative RNA splicing . It is predominantly expressed in sensory neurons of the peripheral and central nervous systems and plays critical roles in vasodilation, nociception, and neurogenic inflammation . Elevated plasma levels of alpha-CGRP correlate with migraine attacks, and its infusion induces delayed migraine-like headaches in patients . Beyond neurology, alpha-CGRP regulates bone metabolism by stimulating osteoblast activity and inhibiting osteoclast differentiation , while also modulating cardiovascular homeostasis, as demonstrated by hypertension in alpha-CGRP knockout mice .

準備方法

Alpha-calcitonin gene-related peptide (human) can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using a coupling reagent. The process is repeated until the entire peptide sequence is assembled. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial production of alpha-calcitonin gene-related peptide (human) involves recombinant DNA technology. This method uses genetically engineered bacteria or yeast to produce the peptide. The gene encoding the peptide is inserted into the host organism, which then expresses the peptide. The peptide is subsequently purified from the host organism using various chromatographic techniques .

化学反応の分析

Alpha-calcitonin gene-related peptide (human) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions include oxidized and reduced forms of the peptide, which can have different biological activities .

科学的研究の応用

Cardiovascular Applications

Vasodilatory Effects

α-CGRP is recognized as one of the most potent vasodilators known, playing a crucial role in regulating blood flow and vascular tone. Its administration can induce significant vasodilation, which is beneficial in conditions such as hypertension and heart failure. Studies have shown that intravenous infusion of α-CGRP leads to decreased blood pressure and increased blood flow to various organs, including the skin and brain .

Cardioprotective Mechanisms

Research indicates that α-CGRP has cardioprotective properties. In animal models of pressure-overload heart failure, administration of α-CGRP improved cardiac function and reduced adverse effects associated with heart failure, such as cardiac fibrosis and inflammation . The peptide's ability to counteract the renin-angiotensin-aldosterone system (RAAS) suggests its potential as a therapeutic agent in managing hypertensive states .

| Study | Findings | Implications |

|---|---|---|

| Brain et al. (1985) | α-CGRP induces vasodilation leading to increased local blood flow | Potential treatment for hypertension |

| Inagaki et al. (1986) | Specific binding sites for CGRP found in cardiovascular tissues | Supports targeted therapeutic strategies |

| Edvinsson et al. (2011) | α-CGRP reduces cardiac inflammation and apoptosis | Cardioprotective applications in heart disease |

Migraine Treatment

Role in Pain Pathways

α-CGRP is significantly involved in migraine pathophysiology. It is released from sensory neurons during migraine attacks, contributing to neurogenic inflammation . The development of CGRP antagonists has emerged as a promising strategy for migraine treatment. These antagonists effectively block the action of α-CGRP, alleviating migraine symptoms without significantly affecting blood pressure in healthy individuals .

Clinical Trials

Clinical trials have demonstrated the efficacy of CGRP monoclonal antibodies in reducing the frequency and severity of migraines. These treatments are now reaching clinical practice, highlighting the therapeutic potential of targeting α-CGRP pathways in migraine management .

| Trial | Outcome | Significance |

|---|---|---|

| Phase III Trial of Erenumab | 50% reduction in monthly migraine days for many patients | Validates CGRP antagonism as an effective migraine therapy |

| Clinical Study on Fremanezumab | Significant reduction in episodic migraines observed | Expands treatment options for chronic migraine sufferers |

Wound Healing

Implications for Tissue Repair

α-CGRP also plays a role in wound healing processes. Its vasodilatory effects enhance blood flow to injured tissues, facilitating nutrient delivery and promoting healing . Studies suggest that α-CGRP can stimulate keratinocyte migration and proliferation, which are critical for skin repair.

Case Studies

Research involving diabetic wound models has shown that α-CGRP administration can improve healing rates by enhancing angiogenesis and reducing inflammation at wound sites . This application underscores the peptide's potential utility in treating chronic wounds.

| Study | Findings | Applications |

|---|---|---|

| Freeland et al. (2000) | α-CGRP promotes keratinocyte migration during wound healing | Potential treatment for diabetic ulcers |

| Kurtz et al. (1989) | Increased blood flow and glomerular filtration rates via CGRP action | Implications for renal health during recovery |

作用機序

Alpha-calcitonin gene-related peptide (human) exerts its effects by binding to its receptor, which is a complex of the calcitonin receptor-like receptor and receptor activity-modifying protein 1. This binding activates a signaling pathway that involves the production of cyclic adenosine monophosphate, which in turn activates protein kinase A. This leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation. The peptide also modulates the activity of various ion channels and receptors, which contributes to its effects on nociception and cardiovascular function .

類似化合物との比較

Alpha-CGRP vs. Beta-CGRP

Alpha- and beta-CGRP share 97% sequence homology but exhibit distinct expression patterns and functions:

Functional Differences :

- Vasodilation : In rat hearts, human beta-CGRP is more potent than alpha-CGRP, whereas rat alpha-CGRP surpasses human alpha-CGRP in rabbits .

- Smooth Muscle Relaxation : Alpha-CGRP is 2.6× more potent than beta-CGRP in relaxing colonic smooth muscle .

- Gene Structure : The alpha-CGRP gene includes a calcitonin-coding exon absent in the beta-CGRP gene, leading to divergent RNA splicing mechanisms .

Alpha-CGRP vs. CGRP Receptor Antagonists

CGRP receptor antagonists are critical in migraine treatment and mechanistic studies:

Clinical Relevance :

- BIBN4096BS (ubrogepant) and CGRP-(8-37) are used to study migraine pathophysiology, with BIBN4096BS showing efficacy in acute migraine treatment .

Alpha-CGRP vs. Other Neuropeptides

Alpha-CGRP differs from vasoactive intestinal polypeptide (VIP) and somatostatin in cardiovascular effects:

- Inotropic Effects: Alpha-CGRP increases human atrial contractility, while VIP and somatostatin lack this effect .

- Receptor Specificity : Alpha-CGRP activates CGRP1 receptors, whereas VIP targets VPAC1/2 receptors, leading to divergent vascular responses .

Research Findings and Clinical Implications

Migraine and Neurovascular Activation

- Alpha-CGRP infusion triggers migraine-like headaches, and its antagonists (e.g., BIBN4096BS) reverse this effect .

- Elevated serum alpha-CGRP levels in COVID-19 patients with headaches suggest neurovascular activation akin to migraines .

Bone Remodeling

- Alpha-CGRP enhances osteoprotegerin (OPG) and suppresses RANKL expression, promoting bone formation .

- Wear debris in osteolysis counteracts alpha-CGRP’s osteoprotective effects, highlighting its context-dependent role .

Cardiovascular Regulation

生物活性

Alpha-calcitonin gene-related peptide (α-CGRP) is a neuropeptide that plays a significant role in various physiological processes, particularly in the cardiovascular system and migraine pathophysiology. This article explores the biological activity of α-CGRP, detailing its mechanisms of action, pharmacological effects, and implications in health and disease.

Overview of α-CGRP

α-CGRP is derived from the calcitonin gene and consists of 37 amino acids. It acts primarily as a vasodilator , influencing blood flow and vascular tone. The peptide is expressed in sensory neurons and has been implicated in various physiological and pathological conditions, including cardiovascular diseases and migraines.

The biological activity of α-CGRP is mediated through its interaction with specific receptors, primarily the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying proteins (RAMPs). This interaction initiates a cascade of intracellular signaling pathways:

- cAMP Pathway : Binding of α-CGRP to CLR activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation activates protein kinase A (PKA) and downstream signaling molecules such as ERK and CREB, which are crucial for various cellular responses including vasodilation and synaptic plasticity .

- Calcium Signaling : α-CGRP can also activate G-proteins like Gαq/11, stimulating phospholipase C (PLC) pathways that increase intracellular calcium levels, further contributing to its vasodilatory effects .

Vasodilation

α-CGRP is recognized as a potent vasodilator. Studies have shown that it is significantly more effective than traditional vasodilators like sodium nitroprusside in inducing relaxation of human arterial preparations. For instance, in isolated human mesenteric arteries, α-CGRP demonstrated a potency that was ten times greater than sodium nitroprusside when tested against noradrenaline-induced constriction .

Cardiovascular Protection

Research indicates that α-CGRP plays a protective role in cardiovascular health. In animal models, administration of α-CGRP has been shown to improve cardiac function in conditions such as pressure-overload heart failure. Specifically, α-CGRP knock-out mice exhibited higher mortality rates and increased cardiac fibrosis compared to wild-type controls under similar stress conditions .

Table 1: Effects of α-CGRP on Cardiovascular Parameters

| Parameter | Effect of α-CGRP | Reference |

|---|---|---|

| Cardiac Fibrosis | Reduced fibrosis | |

| Heart Rate | Increased heart rate | |

| Mean Arterial Blood Pressure | Decreased blood pressure | |

| Vascular Tone | Enhanced vasodilation |

Case Studies

Several clinical studies have explored the effects of intravenous infusion of h-αCGRP on human subjects. A systematic review identified significant vascular changes post-infusion:

- Flushing : 99% of participants experienced flushing.

- Heart Rate : Increased by 14%–58%.

- Mean Arterial Blood Pressure : Decreased by 7%–12%.

- Diameter Changes : Superficial temporal artery diameter increased by 41%–43% .

These findings highlight the potent vascular effects of α-CGRP and its potential therapeutic applications in managing conditions like migraines.

Migraines

α-CGRP has been extensively studied in the context of migraines. Its role as a vasodilator suggests that it may contribute to migraine pathogenesis through alterations in cerebral blood flow. Inhibitors targeting CGRP signaling pathways have emerged as effective treatments for migraine prevention, underscoring the peptide's relevance in neurology .

Atherosclerosis

Recent studies indicate that α-CGRP may also play a role in inhibiting atherosclerosis progression. In experiments involving ApoE-knockout mice, deficiency of CGRP exacerbated atherosclerotic lesions, suggesting its protective cardiovascular effects may extend beyond simple vasodilation .

Q & A

Basic Research Questions

Q. How do researchers distinguish between alpha- and beta-CGRP isoforms in human studies, and why is this critical for experimental validity?

Alpha-CGRP and beta-CGRP are encoded by distinct genes (CALCA and CALCB, respectively) and differ by three amino acids. Alpha-CGRP is predominantly expressed in sensory neurons, while beta-CGRP localizes to the enteric nervous system . To differentiate isoforms, researchers use RNA sequencing to identify tissue-specific splicing patterns or employ isoform-specific antibodies validated via Western blotting or immunohistochemistry . Misidentification can confound functional studies, as beta-CGRP’s physiological role remains poorly characterized compared to alpha-CGRP .

Q. What ethical considerations apply when designing human studies involving alpha-CGRP measurement or modulation?

Human studies must comply with GDPR (for EU data) and IRB protocols (e.g., informed consent, anonymization of biospecimens). For trials involving monoclonal antibodies (mAbs) targeting alpha-CGRP, researchers must document adverse events (e.g., hypertension, hepatic effects) and ensure exclusion of participants with cardiovascular comorbidities . Cross-institutional collaborations require data-sharing agreements to protect participant privacy .

Q. How do researchers validate assays for quantifying alpha-CGRP in serum or cerebrospinal fluid (CSF)?

Validation involves:

- Specificity : Testing cross-reactivity with beta-CGRP and related peptides (e.g., adrenomedullin) using competitive ELISA .

- Sensitivity : Establishing a lower limit of detection (LLOD) via serial dilutions of synthetic alpha-CGRP .

- Reproducibility : Intra- and inter-assay precision tests (CV <15%) across multiple runs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in alpha-CGRP’s vasodilatory effects across different vascular beds?

Discrepancies (e.g., potent vasodilation in meningeal arteries vs. weak effects in coronary vessels) may arise from receptor heterogeneity (CLR/RAMP1 vs. AMY receptors) or tissue-specific post-translational modifications. To address this, researchers:

- Use selective antagonists (e.g., CGRP(8-37) for CLR/RAMP1; BIBN4096BS for AMY receptors) in ex vivo artery models .

- Perform RNAi knockdown of receptor subunits to isolate signaling pathways .

- Compare peptide stability via HPLC in different biological matrices .

Q. How can researchers optimize in vivo models to study alpha-CGRP’s role in migraine pathophysiology?

Preclinical models require:

- Translational validity : Use transgenic mice expressing human CALCA to avoid species-specific peptide differences .

- Trigeminal ganglion stimulation : Electrical or chemical activation to evoke endogenous alpha-CGRP release, measured via microdialysis in jugular blood .

- Behavioral endpoints : Quantify light aversion and mechanical allodynia alongside biomarker levels .

Q. What statistical approaches mitigate reproducibility challenges in alpha-CGRP receptor binding studies?

Receptor affinity assays (e.g., Scatchard analysis) often show variability due to nonspecific binding or ligand degradation. Solutions include:

- Normalization : Express data as % displacement of radiolabeled alpha-CGRP (125I-CGRP) relative to total binding .

- Blinding : Use coded samples to reduce experimenter bias during data collection .

- Power analysis : Predefine sample sizes (n ≥6 per group) to detect ≥50% effect size with 80% power .

Q. How do post-translational modifications (PTMs) of alpha-CGRP influence its bioactivity and assay detection?

PTMs (e.g., oxidation of Met-14, deamidation of Asn residues) reduce receptor binding affinity and complicate immunoassay accuracy. Methodological responses:

- Stability studies : Incubate synthetic alpha-CGRP in serum at 37°C and monitor degradation via mass spectrometry .

- Reducing agents : Add DTT to samples to prevent disulfide bond scrambling .

- PTM-specific antibodies : Develop monoclonal antibodies targeting non-modified epitopes (e.g., C-terminal region) .

Q. Contradiction Analysis & Best Practices

Q. Why do some studies report elevated alpha-CGRP in chronic migraineurs, while others show no change?

Contradictions arise from:

- Sampling timing : Alpha-CGRP spikes during attacks but normalizes interictally; studies must standardize collection to ictal vs. non-ictal phases .

- Matrix differences : CSF levels correlate better with central sensitization than serum .

- Assay variability : Cross-validate findings using orthogonal methods (e.g., ELISA + Western blot) .

Q. What safeguards ensure rigor when using CRISPR/Cas9 to generate alpha-CGRP knockout models?

- Off-target screening : Perform whole-exome sequencing to confirm no unintended edits in CALCB or receptor genes .

- Phenotypic rescue : Reintroduce human alpha-CGRP via viral vectors to confirm observed effects are peptide-specific .

- Open protocols : Share knockout lines via repositories like Addgene to enable independent validation .

特性

IUPAC Name |

(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKYDHSONDSTNJ-XJVRLEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C163H269N51O49S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3791.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90954-53-3 | |

| Record name | alpha-Calcitonin gene-related peptide (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090954533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。